ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate
Description
Ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate (CAS 428473-85-2) is a synthetic piperazine derivative with the molecular formula C₂₃H₂₉N₃O₅S and a molecular weight of 459.561 g/mol . Structurally, it features:
- A piperazine ring substituted at the 4-position with a glycyl group.
- A 3,4-dimethylphenyl moiety and a phenylsulfonyl group attached to the glycyl nitrogen.
- An ethyl ester at the 1-position of the piperazine ring.
The compound is characterized by its sulfonamide and carbamate functionalities, which are common in pharmacologically active molecules. Its IUPAC name emphasizes the substituent arrangement: ethyl 4-[2-[(3,4-dimethylphenyl)(phenylsulfonyl)amino]acetyl]piperazine-1-carboxylate.
Properties
IUPAC Name |
ethyl 4-[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-4-31-23(28)25-14-12-24(13-15-25)22(27)17-26(20-11-10-18(2)19(3)16-20)32(29,30)21-8-6-5-7-9-21/h5-11,16H,4,12-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBFEAQQRPTKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C24H30N2O5S
- Molecular Weight : 466.57 g/mol
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways. Preliminary studies suggest a potential affinity for serotonin receptors, which are crucial in mood regulation and anxiety responses.
- Enzyme Modulation : It may also modulate the activity of specific enzymes that are vital in metabolic pathways, thereby influencing cellular processes such as apoptosis and proliferation.
Antitumor Activity
Recent studies have explored the antitumor properties of related compounds that share structural similarities with this compound. For instance, compounds with piperazine moieties have shown promising results against various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 15 | |
| Compound B | Prostate Cancer | 10 | |
| This compound | TBD | TBD | TBD |
Neuropharmacological Effects
The compound's potential neuropharmacological effects have been examined in animal models. Research indicates that similar compounds can exhibit anxiolytic and antidepressant-like activities.
- Case Study : In a study assessing the effects of piperazine derivatives on anxiety-like behaviors in rodents, it was found that these compounds significantly reduced anxiety scores in elevated plus-maze tests. This suggests a possible application in treating anxiety disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the sulfonamide group and the piperazine ring are critical for enhancing its affinity to biological targets.
- Key Findings :
- The sulfonamide group enhances solubility and bioavailability.
- The piperazine ring contributes to receptor binding affinity.
Comparative Studies
Comparative analyses with structurally similar compounds have shown variations in biological activity based on minor modifications in chemical structure. For example:
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| Compound X | Sulfonamide | High Antitumor Activity |
| Ethanolamine Derivative | Hydroxyl Group | Moderate Antidepressant Activity |
Scientific Research Applications
Structure
The compound features a piperazine ring, a carboxylate group, and a sulfonamide moiety, which contribute to its chemical reactivity and biological interactions. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry
Ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate is explored for its potential as a pharmacophore in drug design. Its structural components allow it to interact with various biological targets, making it a candidate for developing therapeutics aimed at conditions such as cancer and neurodegenerative diseases.
Case Studies
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. This compound may be tested for its ability to inhibit tumor growth in vitro and in vivo.
- Neuropharmacology : The piperazine moiety is known to influence neurotransmitter systems. Studies could investigate its effects on serotonin or dopamine receptors, potentially leading to applications in treating mood disorders.
Organic Synthesis
This compound serves as a building block for synthesizing more complex organic molecules. Its functional groups can undergo various chemical reactions, including:
- Esterification
- Amidation
- Substitution Reactions
These reactions are crucial for creating derivatives with enhanced properties or novel functionalities.
Synthetic Routes
The synthesis typically involves:
- Formation of the glycine derivative through reaction with phenylsulfonyl chloride.
- Esterification with ethanol.
- Coupling with piperazine derivatives under standard coupling conditions (e.g., using DCC).
Material Science
In material science, this compound is investigated for its potential use in developing novel materials such as:
- Polymers : Incorporating this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities.
- Coatings : Its chemical stability and interaction capabilities may lead to applications in protective coatings or surface treatments.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound has a higher molecular weight (459.56 g/mol) compared to Analog 1 (397.49 g/mol) due to the bulkier phenylsulfonyl group versus methanesulfonyl .
- Analog 2’s 4-ethoxyphenylsulfonyl group increases its molecular weight to 503.58 g/mol, highlighting the impact of alkoxy substituents .
Electronic and Steric Modifications: 3,4-Dimethylphenyl (target) vs.
Pharmacological and Physicochemical Properties
Enzyme Inhibition and Binding Affinity
- Target Compound: No direct pharmacological data is available in the provided evidence. However, structurally related 1-arylsulfonyl-4-phenylpiperazine derivatives (e.g., Analog 2) have demonstrated enzyme inhibition (e.g., acetylcholinesterase) and utility in molecular docking studies .
- Analog 1 : The methanesulfonyl group may reduce metabolic stability compared to phenylsulfonyl due to lower steric protection .
Crystallographic and Conformational Analysis
- Piperazine Ring Conformation : The target compound’s piperazine ring likely adopts a chair conformation , as observed in similar carboxamide derivatives (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) .
- Crystal Packing : Analogous sulfonamide-piperazine compounds exhibit intermolecular interactions (e.g., C–H···O/F) that stabilize crystal lattices, as seen in 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine .
Q & A
Q. Q1. What synthetic routes are commonly employed to prepare ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperazine Core Formation : React ethylenediamine with dihaloalkanes under basic conditions to generate the piperazine backbone .
Functionalization : Introduce the phenylsulfonyl and 3,4-dimethylphenyl groups via nucleophilic substitution or coupling reactions. For example, use N-(3,4-dimethylphenyl)glycine and phenylsulfonyl chloride in the presence of a base like KCO .
Esterification : React the intermediate with ethyl chloroformate to install the carboxylate group .
Q. Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile or DMF) to enhance reactivity .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in heterogeneous reactions .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC .
Q. Q2. How can researchers evaluate the inhibitory activity of this compound against enzymes like acetylcholinesterase (AChE) or β-secretase (BACE-1) for Alzheimer’s disease applications?
Methodological Answer :
Enzyme Assays :
- AChE Inhibition : Use Ellman’s method with acetylthiocholine iodide as substrate; measure absorbance at 412 nm .
- BACE-1 Inhibition : Employ FRET-based assays with fluorescently labeled peptide substrates (e.g., Rh-EVNLDAEFK-Quencher) .
Dose-Response Analysis : Perform IC determination via non-linear regression (GraphPad Prism) .
Controls : Include donepezil (AChE) or OM99-2 (BACE-1) as positive controls .
Q. Key Findings :
- Piperazine derivatives with sulfonyl groups show moderate AChE inhibition (IC ~10–50 µM) due to interactions with the catalytic triad .
- Steric hindrance from the 3,4-dimethylphenyl group may reduce binding affinity compared to smaller substituents .
Data Contradictions: Resolving Discrepancies in Biological Activity
Q. Q3. Conflicting reports describe this compound as both antimicrobial and inactive. How can researchers design experiments to resolve this?
Methodological Answer :
Standardized Assays :
- MIC Testing : Use CLSI guidelines against S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton broth .
- Time-Kill Studies : Assess bactericidal activity over 24 hours .
Structural Modifications : Compare analogs lacking the phenylsulfonyl group to isolate pharmacophores .
Biofilm Assays : Evaluate activity against C. albicans biofilms using crystal violet staining .
Hypothesis : Discrepancies may arise from variations in bacterial strains, inoculum size, or solvent effects (e.g., DMSO toxicity at >1% v/v) .
Advanced Techniques: Computational Modeling and SAR
Q. Q4. What computational strategies are effective for predicting binding modes and optimizing this compound’s structure?
Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., AChE PDB: 4EY7) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Q. Key Insight :
- The phenylsulfonyl group enhances hydrophobicity but may reduce solubility; introducing polar groups (e.g., hydroxyl) improves bioavailability .
Stability and Handling
Q. Q5. What storage conditions and analytical methods ensure compound stability during long-term studies?
Methodological Answer :
- Storage : Store at –20°C under argon in amber vials to prevent hydrolysis of the ester group .
- Stability Testing :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
